molecular formula C17H12ClN3O5 B2491375 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide CAS No. 921899-78-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2491375
CAS No.: 921899-78-7
M. Wt: 373.75
InChI Key: ZVGHPFPGRYAHLR-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H12ClN3O5 and its molecular weight is 373.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • 4-Chlorophenoxy group : Enhances lipophilicity and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanisms of Action : Studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation. The involvement of apoptotic pathways has also been documented, with compounds inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins such as Bax and Bcl-2 .
CompoundIC50 (µM)Cancer Cell LineReference Drug IC50 (µM)
N-(5-(benzo[d][1,3]dioxol-5-yl)...2.38HepG27.46
N-(5-(benzo[d][1,3]dioxol-5-yl)...1.54HCT1168.29
N-(5-(benzo[d][1,3]dioxol-5-yl)...4.52MCF74.56

This table summarizes the anticancer efficacy of the compound against various cancer cell lines compared to a standard drug (Doxorubicin).

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzo[d][1,3]dioxole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups contributes to their potency against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspases.

Study on Anticancer Efficacy

A study focusing on a related oxadiazole compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This highlights the potential for developing therapeutics based on the oxadiazole scaffold.

Study on Antimicrobial Properties

Another investigation into benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective at low concentrations (MIC values ranging from 12.5 to 25 μg/mL), suggesting that modifications to the benzo[d][1,3]dioxole core can enhance antimicrobial efficacy .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHPFPGRYAHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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